1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. This compound is characterized by the presence of a morpholine ring substituted with methoxymethyl and methyl groups, and a prop-2-en-1-one moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine derivatives and suitable alkylating agents.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride.
Synthetic Routes:
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted morpholine derivatives.
Scientific Research Applications
1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, leading to modulation of their activity.
Pathways Involved: It can affect pathways related to cell signaling, metabolism, and gene expression, resulting in various biological effects.
Comparison with Similar Compounds
1-[2-(Methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(methoxymethyl)-1,2,3-triazole derivatives and quinolone-based chalcones share structural similarities.
Uniqueness: The presence of the morpholine ring and the specific substitution pattern in this compound confer unique chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
1-[2-(methoxymethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-4-9(12)11-5-6-14-10(2,7-11)8-13-3/h4H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPMHEYFKDEKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C=C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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